Bis(3-bromophenyl)diphenylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
bis(3-bromophenyl)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVCQIOXYGEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Properties of Bis(3-bromophenyl)diphenylsilane for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over conventional methods. The performance of these devices is intrinsically linked to the electronic properties of the organic materials employed within their multilayer structures. This technical guide provides a comprehensive overview of the electronic properties of Bis(3-bromophenyl)diphenylsilane, a promising organosilicon compound for OLED applications. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related compounds and foundational principles of materials science to project its potential role and performance characteristics within an OLED device. We will delve into its synthesis, purification, and key electronic parameters such as HOMO/LUMO energy levels, triplet energy, and charge transport properties, all of which are critical for its function as a host or charge-transporting material.
Introduction to OLEDs and the Role of Host and Charge Transport Materials
Organic Light-Emitting Diodes are solid-state devices composed of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer (EML) to form excitons. The radiative decay of these excitons results in the emission of light.[1]
The efficiency and stability of an OLED are highly dependent on the materials used in each layer, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL). Host materials in the EML play a crucial role in dispersing the emissive dopant, preventing aggregation-caused quenching, and facilitating energy transfer to the emitter. Charge transport materials (in the HTL and ETL) are vital for efficiently moving holes and electrons to the EML.
Arylsilanes and siloxanes have emerged as a promising class of materials for OLEDs due to their unique properties.[2] The silicon atom's tetrahedral geometry can disrupt π-conjugation, leading to materials with high triplet energies, which is particularly important for blue phosphorescent OLEDs (PhOLEDs). Additionally, silyl groups can enhance thermal stability and solubility. This compound, with its combination of phenyl and bromophenyl groups attached to a central silicon atom, is a molecule of interest for its potential as a high-performance host or charge transport material.
Synthesis and Purification of this compound
While a specific, detailed synthesis protocol for this compound is not widely published, a common and effective method for synthesizing similar tetra-aryl silanes is through a Grignard or organolithium reaction. The synthesis of the isomeric compound, bis(4-bromophenyl)-diphenyl-silane, has been reported and can be adapted.[3]
Proposed Synthesis Methodology: Grignard Reaction
The synthesis would likely involve the reaction of a Grignard reagent derived from 1,3-dibromobenzene with dichlorodiphenylsilane.
Reaction Scheme:
Step-by-Step Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of 1,3-dibromobenzene in an anhydrous ether solvent, such as tetrahydrofuran (THF), is then added dropwise to initiate the formation of (3-bromophenyl)magnesium bromide.
-
Coupling Reaction: A solution of dichlorodiphenylsilane in anhydrous THF is slowly added to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.
-
Quenching and Extraction: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The crude product obtained after solvent evaporation is then purified.
Purification Techniques
High purity is paramount for OLED materials to ensure optimal performance and device longevity. Common purification methods for compounds like this compound include:
-
Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., toluene, n-butanol, or a mixture of dichloromethane and methanol) and allowed to cool slowly, leading to the formation of pure crystals.[3]
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed using an appropriate eluent system.
-
Sublimation: For final purification to achieve the high purity required for vacuum deposition in OLED fabrication, gradient sublimation under high vacuum is often the preferred method.
Electronic and Photophysical Properties
The electronic properties of a material dictate its function within an OLED. For a host material, a high triplet energy is essential to confine the excitons on the guest emitter, especially for blue phosphorescent devices. For charge transport layers, appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are crucial for efficient charge injection and transport, and for blocking the transport of the opposite charge carrier.
HOMO, LUMO, and Band Gap
The HOMO and LUMO energy levels are critical for determining the ease of hole and electron injection and transport, respectively. The energy difference between these levels is the band gap, which is related to the material's absorption and emission properties.
Experimental Determination:
-
Cyclic Voltammetry (CV): This electrochemical technique is widely used to estimate the HOMO and LUMO energy levels of organic materials. The oxidation and reduction potentials of the material are measured, and from these values, the HOMO and LUMO levels can be calculated relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).
Theoretical Calculation:
-
Density Functional Theory (DFT): Computational chemistry methods like DFT are powerful tools for predicting the electronic structure and properties of molecules. By performing DFT calculations, one can obtain the energies of the HOMO and LUMO and visualize their spatial distribution. For arylsilanes, the HOMO is typically localized on the more electron-rich aromatic moieties, while the LUMO is distributed across the molecule.
While specific experimental values for this compound are not available, we can infer its properties based on related compounds. The presence of electron-withdrawing bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted tetraphenylsilane. This can be advantageous for tuning the energy levels to match other materials in an OLED stack.
Triplet Energy
The triplet energy (ET) is a critical parameter for host materials in PhOLEDs. To prevent back energy transfer from the guest to the host, the host's triplet energy must be higher than that of the phosphorescent emitter.
Experimental Determination:
-
Phosphorescence Spectroscopy: The triplet energy can be determined from the highest-energy peak in the phosphorescence spectrum of the material, typically measured at low temperature (77 K) in a frozen solvent or a thin film.
The introduction of a silicon atom to break the conjugation between the phenyl rings is a common strategy to maintain a high triplet energy. Therefore, this compound is expected to possess a relatively high triplet energy, making it a potential candidate as a host for blue or green PhOLEDs.
Charge Transport Properties
The ability of a material to transport charges (holes and electrons) is quantified by its charge carrier mobility. For host materials, balanced hole and electron transport is desirable to ensure that the recombination zone is located within the emissive layer, maximizing efficiency.
Experimental Determination:
-
Time-of-Flight (TOF) Photoconductivity: This technique measures the time it takes for a sheet of charge carriers, generated by a laser pulse, to travel across a thin film of the material under an applied electric field.
-
Space-Charge-Limited Current (SCLC) Measurement: By fabricating a single-carrier device (hole-only or electron-only), the mobility can be extracted from the current-voltage characteristics in the SCLC regime.
The bulky and non-planar structure of tetra-aryl silanes can lead to amorphous thin films with good morphological stability. The charge transport in such materials typically occurs via a hopping mechanism between adjacent molecules. The bromine substitution might influence the intermolecular packing and electronic coupling, thereby affecting the charge mobility.[4]
Application in OLED Devices
Based on its projected electronic properties, this compound could be utilized in several roles within an OLED device.
As a Host Material in Phosphorescent OLEDs
With an anticipated high triplet energy, it could serve as a host for blue or green phosphorescent emitters. The device architecture would typically be:
ITO / HIL / HTL / EML: [this compound + Phosphorescent Dopant] / ETL / EIL / Cathode
The performance of such a device would be evaluated based on its external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime.
As an Electron Transporting or Hole Blocking Material
Due to the electron-withdrawing nature of the bromine atoms and the potential for a relatively deep HOMO level, this material could also function as an electron transport material or a hole-blocking layer, especially when paired with an appropriate emissive layer.
Experimental and Computational Workflows
To fully characterize this compound and validate its potential for OLED applications, a systematic experimental and computational workflow is necessary.
Characterization Workflow
Figure 1: Experimental workflow for the characterization of this compound and its application in OLEDs.
Computational Workflow
Figure 2: Computational workflow for the theoretical prediction of the electronic properties of this compound.
Conclusion and Future Outlook
This compound holds promise as a material for next-generation OLEDs. Its arylsilane core is expected to provide high thermal stability and a high triplet energy, while the bromophenyl substituents offer a means to tune its electronic properties. Although a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide has outlined the key properties of interest and the methodologies to evaluate them.
Future research should focus on the synthesis and thorough characterization of this compound to obtain precise data on its HOMO/LUMO levels, triplet energy, and charge transport characteristics. Subsequently, its incorporation into OLED devices as a host or charge transport material will be crucial to assess its real-world performance and validate its potential in advancing OLED technology. The insights gained from such studies will not only be valuable for this specific molecule but will also contribute to the broader understanding and design of novel organosilicon materials for optoelectronic applications.
References
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- 2. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01638J [pubs.rsc.org]
- 3. bis(4-broMophenyl)-diphenyl-silane | 18733-91-0 [chemicalbook.com]
- 4. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of Bis(3-bromophenyl)diphenylsilane: A Technical Guide for Researchers
Abstract
Bis(3-bromophenyl)diphenylsilane is an organosilicon compound with potential applications in materials science and pharmaceutical development. A critical parameter for its application, storage, and synthesis is its solubility in organic solvents. This guide addresses the notable absence of comprehensive, publicly available solubility data for this specific compound. Instead of a simple data repository, this document provides a robust framework for researchers to predict, determine, and understand the solubility profile of this compound. It combines a theoretical analysis of the molecule's structural components with a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to handling this and similar complex organic molecules.
Introduction: The Solubility Data Gap
This compound (C₂₄H₁₈Br₂Si) is a substituted silane featuring a central silicon atom bonded to two phenyl groups and two 3-bromophenyl groups.[1][2] While its chemical structure and basic physical properties are known, a detailed and quantitative solubility profile across a range of common organic solvents is not well-documented in scientific literature or chemical databases.[1] This lack of data presents a significant challenge for scientists working on its synthesis, purification, formulation, and integration into various applications.
Solubility is a fundamental property that dictates reaction conditions, purification methods (such as crystallization), and the formulation of final products.[3] For professionals in drug development, poor solubility can be a major obstacle, leading to issues with bioavailability and unpredictable in vitro results.[4] This guide, therefore, aims to empower researchers by providing the foundational principles and practical methodologies necessary to determine the solubility of this compound independently and accurately.
Structural Analysis and Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] By dissecting the molecular structure of this compound, we can infer its likely behavior in different solvent classes.
The molecule can be deconstructed into three key components:
-
Diphenylsilane Core: The silicon-carbon bonds and the two unsubstituted phenyl rings create a large, nonpolar, and sterically bulky core. Organosilicon compounds, in general, tend to be soluble in many organic solvents.[6][7] The phenyl groups contribute to this nonpolar character, suggesting good solubility in aromatic and nonpolar aliphatic solvents.[8]
-
Bromine Substituents: The two bromine atoms, positioned on the phenyl rings, introduce several effects. Bromine is highly electronegative, creating a C-Br dipole that introduces a degree of polarity to the molecule. However, the symmetrical placement of the two bromophenyl groups may lead to a relatively low overall molecular dipole moment. More significantly, the large and polarizable electron cloud of bromine enhances van der Waals forces. This can increase interactions with nonpolar and moderately polarizable solvents like chlorinated hydrocarbons. Conversely, increasing bromine content on aromatic compounds is known to decrease water solubility.[9]
-
Overall Molecular Character: this compound is a large, predominantly nonpolar, and hydrophobic molecule with a high molecular weight (494.3 g/mol ).[1] The central silicon atom does not form strong hydrogen bonds, and the overall structure is rigid.
Based on this analysis, a qualitative solubility profile can be predicted:
-
High Solubility Expected: In nonpolar aromatic solvents (e.g., toluene, xylene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions and π-π stacking.
-
Moderate to High Solubility Expected: In polar aprotic solvents with large nonpolar regions (e.g., tetrahydrofuran (THF), ethyl acetate).
-
Low to Negligible Solubility Expected: In polar protic solvents (e.g., water, methanol, ethanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)). The molecule's inability to participate in hydrogen bonding and its large nonpolar surface area will prevent effective solvation by these solvents.[8]
-
Low Solubility Expected: In short-chain, nonpolar aliphatic solvents (e.g., hexane, heptane). While nonpolar, their smaller size may lead to less effective van der Waals interactions compared to larger aromatic or chlorinated solvents.
This theoretical assessment provides a strong starting point for solvent selection in experimental determinations.
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable, quantitative data, a standardized experimental method is essential. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of compounds and is recommended by regulatory bodies like the OECD and in pharmacopeial guidelines.[10][11][12]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[10][13]
Materials and Equipment
-
This compound (solid, purity >95%)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with screw caps (e.g., 4-8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, for quantification.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains at the end of the experiment is crucial.[13] For example, start with ~10-20 mg of the solid.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[13] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[11]
-
Causality Note: Continuous agitation ensures maximum contact between the solute and solvent, accelerating the path to equilibrium. Temperature control is critical as solubility is highly temperature-dependent.[8]
-
-
Equilibrium Time: Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve or have complex solid-state forms, 48-72 hours may be necessary.[13] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau, thus verifying equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period. To ensure complete removal of solid particles, which would artificially inflate the measured concentration, centrifugation is highly recommended.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.
-
Causality Note: Filtration is a critical self-validating step to ensure that only the dissolved solute is being analyzed.[12] The filter material must be chemically inert to the solvent to prevent leaching of extractables.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration in the saturated solution. This value is the solubility.
-
Safety Precautions
-
Work with brominated organic compounds should be conducted in a well-ventilated fume hood.[14][15]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14][16]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used. Brominated compounds can be toxic and corrosive.[14][15]
-
Dispose of all chemical waste according to institutional and local regulations.[14]
dot graph TD; subgraph "Preparation & Equilibration" A[Start: Add excess solid to vial] --> B{Add precise volume of solvent}; B --> C[Seal vial and place on shaker]; C --> D["Agitate at constant T (e.g., 25°C) for 24-72h"]; end
end
Caption: Workflow for the shake-flask method of solubility determination.
Data Presentation and Interpretation
The results of the experimental protocol should be compiled into a clear, structured format. The following table serves as a template for reporting experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Nonpolar Aromatic | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| o-Xylene | 2.5 | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] | |
| Chlorinated | Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Chloroform | 4.1 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] | |
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] | |
| Nonpolar Aliphatic | n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Polar Protic | Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
| Water | 10.2 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |
Qualitative classifications can be assigned based on standard definitions (e.g., USP).
The experimentally determined data can then be compared against the theoretical predictions. Discrepancies may point to specific molecular interactions not accounted for in the initial analysis, such as the potential for weak Lewis acid-base interactions between the silicon atom and certain solvents.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica"];
}
Caption: Key molecular factors influencing the solubility of the target compound.
Conclusion
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- ChemicalBook. (n.d.). Organosilicon compounds.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- icl-group-sustainability.com. (n.d.). BROMINE BROMINE - Safety Handbook.
- Lee, J. I., et al. (2004). Water solubility and partitioning behavior of brominated phenols. PubMed.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- OECD. (n.d.). OECD 105 solubility test in the laboratory. FILAB.
- PubChem. (n.d.). This compound.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Solubility of Things. (n.d.). Silane - Solubility of Things.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- West, R., et al. (n.d.). Chemical Reactions and Properties of Organosilicon Compounds Related to New Materials. DTIC.
- World Health Organization. (2019). Annex 4.
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. (n.d.). Bis(3-bromobenzene)diphenylsilylene. Retrieved from
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. (2025, June 6). What is the solubility of silicone oil 1000 in organic solvents?. Retrieved from
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Thermal stability and glass transition temperature of silane derivatives
An In-Depth Technical Guide to the Thermal Stability and Glass Transition Temperature of Silane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silane derivatives are a cornerstone of advanced materials science, offering unparalleled versatility in applications ranging from semiconductor manufacturing to drug delivery systems.[1] Their performance in these demanding environments is intrinsically linked to their thermal properties, specifically their thermal stability and glass transition temperature (Tg). This guide provides a comprehensive exploration of these critical parameters. We will delve into the fundamental principles governing thermal decomposition and glass transition in silane-based materials, present detailed methodologies for their characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and elucidate the structure-property relationships that dictate their thermal behavior. This document is intended to be a valuable resource for researchers and professionals in selecting and optimizing silane derivatives for their specific applications.
Introduction: The Significance of Thermal Properties in Silane Derivatives
Silane derivatives, organosilicon compounds with the general formula R'nSi(OR)4-n, are prized for their ability to act as coupling agents, surface modifiers, and precursors for silicon-based polymers (polysiloxanes). Their unique chemical nature, bridging organic and inorganic chemistry, allows for the fine-tuning of material properties. The thermal stability of a silane derivative dictates its operational temperature limits and processing window.[1] For instance, in high-temperature applications like aerospace composites or advanced electronics, high thermal stability is paramount.[2] Conversely, the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter for applications requiring specific mechanical properties, such as in elastomers and coatings.[3][4] Understanding and controlling these properties is therefore essential for the rational design of advanced materials.
Fundamental Principles of Thermal Stability in Silane Derivatives
The thermal stability of a silane derivative is fundamentally determined by the bond energies within the molecule. The silicon-oxygen (Si-O) bond, which forms the backbone of polysiloxanes, is significantly stronger than the carbon-carbon (C-C) bond common in organic polymers, contributing to the generally high thermal stability of silicones.[5] However, the nature of the organic substituents (R' groups) attached to the silicon atom plays a crucial role.[1][6]
Several factors influence the thermal stability of silane derivatives:
-
Nature of the Organic Substituent: Aromatic groups, such as phenyl rings, enhance thermal stability due to the high energy required to break the bonds within the stable aromatic structure.[1][7] Fluorination of the organic substituents also significantly increases thermal stability.[1] Conversely, electron-withdrawing groups can sometimes reduce thermal stability.[6]
-
Position of the Organic Functional Group: The general order of thermal stability for silane coupling agents is influenced by the proximity of the organic functionality to the silicon atom. Gamma-substituted silanes, where the functional group is separated from the silicon by three carbon atoms, generally exhibit good thermal stability.[6][8]
-
Cross-linking and Network Structure: The degree of cross-linking in polysiloxane networks significantly impacts their thermal stability. A higher cross-link density restricts the mobility of polymer chains, leading to improved heat resistance.[2] The introduction of nanoparticles can further enhance thermal stability by reinforcing the polymer matrix and impeding thermal degradation pathways.[2]
Understanding the Glass Transition Temperature (Tg) in Silane-Based Polymers
The glass transition temperature (Tg) is a key characteristic of amorphous and semi-crystalline polymers, including polysiloxanes derived from silane precursors. It is not a true phase transition like melting but rather a kinetic phenomenon reflecting a change in the mobility of the polymer chains. Below the Tg, the polymer is hard and brittle (glassy state), while above the Tg, it becomes soft and flexible (rubbery state).
The following factors influence the Tg of silane-based polymers:
-
Side-Chain Substituents: The size and polarity of the organic groups attached to the polysiloxane backbone have a profound effect on Tg. Bulky side groups, like phenyl groups, hinder chain rotation and increase the Tg. For example, poly(dimethyl siloxane) has a very low Tg of around -120°C, while poly(methylphenyl siloxane) has a Tg of -28°C, and poly(diphenyl siloxane) has a Tg of +40°C.[4]
-
Polarity of Side Groups: Increasing the polarity of the side groups can lead to stronger intermolecular interactions, which restricts chain mobility and increases the Tg.[9]
-
Cross-link Density: A higher degree of cross-linking reduces the free volume and restricts the segmental motion of the polymer chains, resulting in a higher Tg.[10]
-
Incorporation of Nanoparticles: The addition of nanofillers can influence the Tg, though the effect can be complex and depends on the nature of the filler and its interaction with the polymer matrix.
Experimental Characterization of Thermal Properties
The primary techniques for evaluating the thermal stability and glass transition temperature of silane derivatives are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, which is used to determine its thermal stability and decomposition profile.[1]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the silane derivative is placed in a TGA sample pan (e.g., platinum, alumina).[7][11] The form of the sample can be liquid, solid powder, or a cured film.
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation during the analysis.[7] For studying oxidative stability, air or oxygen can be used.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[7][12]
-
Data Acquisition: The instrument's microbalance continuously records the sample's weight as the temperature increases.[1][7]
-
Data Analysis: The output is a TGA curve plotting percentage weight loss versus temperature. Key parameters determined from this curve include the onset temperature of decomposition and the temperatures at which specific weight losses occur (e.g., T5% and T10% for 5% and 10% weight loss, respectively), which are used as indicators of thermal stability.[1][12]
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of the glass transition temperature (Tg).
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[1] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is purged with an inert gas.
-
Thermal Program: A temperature program is applied, which typically involves a heating, cooling, and a second heating cycle. The first heating scan removes any thermal history of the sample. The cooling scan should be controlled, and the second heating scan is used to determine the Tg. A typical heating rate is 10 °C/min.[12]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The Tg is observed as a step-like change in the baseline of the DSC curve. The midpoint of this transition is typically reported as the glass transition temperature.
Structure-Property Relationships: A Quantitative Overview
The following table summarizes the thermal stability (represented by the temperature at 25% weight loss, T25) and glass transition temperatures (Tg) for a range of silane derivatives, highlighting the impact of their chemical structure.
| Silane Derivative Class | Specific Example | T25 (°C)[1][6] | Approximate Tg (°C) | Key Structural Feature and its Effect |
| Alkylsilanes | γ-Glycidoxypropyltrimethoxysilane | 360 | - | Gamma-substitution provides good thermal stability. |
| γ-Aminopropyltriethoxysilane | 395 | - | The amino group can influence stability.[1] | |
| γ-Methacryloxypropyltrimethoxysilane | 390 | - | ||
| γ-Ureidopropyltriethoxysilane | 435 | - | ||
| Aromatic Silanes | Phenyltrimethoxysilane | 495 | ~ -28 (for poly(methylphenyl siloxane))[4] | Aromatic groups significantly enhance thermal stability.[1] |
| N-phenyl-gamma-aminopropyltrimethoxysilane | 485 | - | ||
| Fluorinated Silanes | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | 530 | - | Fluorination dramatically increases thermal stability.[1] |
| Polysiloxanes | Poly(dimethyl siloxane) | ~320[2] | -120[4] | Flexible backbone with small side groups results in a very low Tg. |
| Poly(methylphenyl siloxane) | - | -28[4] | Bulky phenyl group restricts chain rotation, increasing Tg. | |
| Poly(diphenyl siloxane) | - | +40[4] | Two bulky phenyl groups per repeat unit further increase Tg. |
Visualizing Key Concepts and Workflows
General Structure of a Functional Silane
Caption: A functional silane with a central silicon atom.
Experimental Workflow for Thermal Analysis
Caption: Standard workflows for TGA and DSC analysis.
Structure-Property Relationship in Polysiloxanes
Caption: Effect of side-group size on Tg.
Applications in Research and Drug Development
The selection of silane derivatives with appropriate thermal properties is critical for a wide range of applications:
-
Drug Delivery: Silane-based nanoparticles are used to encapsulate and deliver therapeutic agents.[13] The thermal stability of the silane coating is crucial for ensuring the integrity of the nanoparticles during storage and in physiological environments.
-
Biomedical Devices and Coatings: The biocompatibility and stability of silane coatings on medical implants are paramount. These coatings must withstand sterilization processes and maintain their properties over the lifetime of the device.
-
High-Performance Materials: In the aerospace and automotive industries, polysiloxane-based composites are used for their high thermal stability and low weight.[2] The choice of silane precursors directly influences the performance of these materials at extreme temperatures.
-
Chromatography: Thermally robust polymer-silica hybrid materials, prepared from stable silane-based copolymers, are employed in high-temperature chromatography applications.[14]
Conclusion and Future Outlook
The thermal stability and glass transition temperature are fundamental properties of silane derivatives that govern their utility in a vast array of scientific and industrial applications. A thorough understanding of the structure-property relationships, coupled with robust experimental characterization, enables the rational design and selection of silanes for specific performance requirements. As the demand for materials that can withstand increasingly harsh conditions continues to grow, the development of novel silane derivatives with enhanced thermal properties will remain a key area of research. Future work will likely focus on the synthesis of new monomers, the development of advanced nanocomposites with superior thermal resistance, and the exploration of their applications in emerging technologies.
References
- A Comparative Guide to the Thermal Stability of Silane Precursors - Benchchem.
- Structural, thermal, and mechanical behavior of polysiloxane-based nanocomposites - Physics Journal.
- Effect of polycyclosilane microstructure on thermal properties - The Royal Society of Chemistry.
- Synthesis and characterization of novel silane derivatives of phenothiazinium photosensitisers - Murdoch University.
- Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups - MDPI.
- Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - RSC Publishing.
- Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites[v1] | Preprints.org.
- Polysiloxanes Modified with Different Types and Contents of Polar Groups: Synthesis, Structure, and Thermal and Dielectric Properties | Macromolecules - ACS Public
- Thermal Stability of Silane Coupling Agents - Gelest, Inc.
- Silane Coupling Agents - Gelest, Inc.
- Synthesis and Characterization of Crosslinked Castor Oil-Based Polyurethane Nanocomposites Based on Novel Silane-Modified Isocyanate and Their Potential Application in Heat Insulating Co
- Comparing thermal stability of aromatic vs.
- Dual-Silane Premodified Silica Nanoparticles Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds | ACS Omega - ACS Public
- Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC.
- WO1999019392A1 - Depression of the glass transition temperature of polyolefins containing cyclic monomers - Google P
- Glass transition temperatures of selected polysiloxanes.
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- 4. researchgate.net [researchgate.net]
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- 6. gelest.com [gelest.com]
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- 10. Synthesis and Characterization of Crosslinked Castor Oil-Based Polyurethane Nanocomposites Based on Novel Silane-Modified Isocyanate and Their Potential Application in Heat Insulating Coating [mdpi.com]
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- 14. Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis of 3PTPS and 4PTPS Host Materials from Silane Precursors
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of diphenylbis(3-(pyridine-3-yl)phenyl)silane (3PTPS) and diphenylbis(3-(pyridine-4-yl)phenyl)silane (4PTPS). These tetrahedral, silicon-based molecules are high-performance host materials crucial for the fabrication of highly efficient phosphorescent organic light-emitting diodes (PHOLEDs).[1] Their high triplet energy levels and excellent thermal stability make them ideal for preventing reverse energy transfer from the dopant to the host, thereby enhancing device efficiency and longevity.[1][2] The protocols detailed herein are based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, providing a reliable pathway for researchers in materials science and drug development to access these high-purity compounds.
Introduction and Scientific Rationale
In the field of organic electronics, the emissive layer (EML) is the heart of an OLED device. The performance of this layer is critically dependent on the host material in which a phosphorescent emitter (dopant) is dispersed.[3][4] An ideal host material must possess several key characteristics:
-
High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent dopant to ensure efficient and irreversible energy transfer to the emitter, preventing quenching.[4]
-
Balanced Charge Transport: The material should facilitate the transport of both electrons and holes to ensure the recombination zone is localized within the EML.[1]
-
High Thermal and Morphological Stability: Materials must withstand the vacuum deposition process (high temperatures) without degradation and form stable, amorphous films. A high glass transition temperature (Tg) is indicative of good morphological stability.
3PTPS and 4PTPS are electron-transporting host materials that fulfill these requirements.[1] The central tetrahedral silicon atom disrupts conjugation, ensuring a high triplet energy, while the pyridylphenyl moieties provide the necessary electron-transporting properties. The synthesis of these materials from silane precursors is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, prized for its functional group tolerance and high yields.[5][6]
The core transformation involves coupling an aryl organoborane (in this case, 3- or 4-pyridinylboronic acid) with an aryl halide (dibromodiphenylsilane) in the presence of a palladium catalyst and a base.[6][7]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the dibromodiphenylsilane. This is often the rate-limiting step and results in a Pd(II) complex.[6][8]
-
Transmetalation: The boronic acid is activated by a base (e.g., K2CO3), forming a boronate species. This species then transfers its pyridyl group to the Pd(II) complex, displacing the bromide ligand. The presence of a base is essential for this step to proceed.[7][9]
-
Reductive Elimination: The two organic groups (the diphenylsilylphenyl group and the pyridyl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[6][8][9]
This cycle repeats until the limiting reagent is consumed. A visual representation of this fundamental process is provided below.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols outline the synthesis for 3PTPS and 4PTPS. The procedures are nearly identical, differing only in the choice of the pyridinylboronic acid isomer.
Materials and Reagents
| Reagent | Formula | Purity | Notes |
| Dibromodiphenylsilane | C₁₂H₁₀Br₂Si | ≥98% | Starting silane precursor. |
| 3-Pyridinylboronic Acid | C₅H₆BNO₂ | ≥97% | For 3PTPS synthesis. |
| 4-Pyridinylboronic Acid | C₅H₆BNO₂ | ≥97% | For 4PTPS synthesis. |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 99% | Catalyst. Handle in a glovebox if possible. |
| Potassium Carbonate | K₂CO₃ | ≥99% | Anhydrous base. Should be finely ground. |
| Toluene | C₇H₈ | Anhydrous | Reaction solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | For extraction and chromatography. |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | ACS Grade | For chromatography. |
| Magnesium Sulfate | MgSO₄ | Anhydrous | Drying agent. |
| Silica Gel | SiO₂ | 230-400 mesh | For column chromatography. |
| Argon / Nitrogen Gas | Ar / N₂ | High Purity | For maintaining an inert atmosphere. |
General Synthetic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. osti.gov [osti.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
Application Note: Optimized Stille Coupling Protocols for Bis(3-bromophenyl)diphenylsilane
Abstract & Strategic Overview
Bis(3-bromophenyl)diphenylsilane (CAS: 500886-98-6) is a critical organosilicon building block, widely utilized in the synthesis of wide-bandgap host materials for phosphorescent organic light-emitting diodes (PhOLEDs) and high-performance polymers. Its unique structure—comprising a tetrahedral silicon center and two meta-substituted reactive bromide sites—presents specific synthetic challenges.
While Suzuki-Miyaura coupling is often the default choice for aryl-aryl bond formation, Stille coupling offers distinct advantages for this substrate:
-
Neutral Conditions: Avoids the strong bases required in Suzuki coupling, preserving sensitive silane-carbon bonds that might be susceptible to base-catalyzed cleavage or scrambling.
-
Solubility: Organotin reagents often possess superior solubility in non-polar solvents (e.g., Toluene, Xylene) compared to boronic acids, ensuring a homogeneous reaction mixture with the lipophilic silane core.
-
Atom Economy (Relative): Eliminates the need for aqueous biphasic systems, reducing emulsion formation during workup—a common plague in silane chemistry.
This guide provides a validated, high-fidelity protocol for the double Stille coupling of this compound, focusing on achieving >98% conversion to the bis-substituted product while effectively managing toxic organotin byproducts.
Mechanistic Insight & Catalyst Selection
The transformation requires the oxidative addition of Palladium(0) into two distinct C-Br bonds. The meta positioning of the bromides relative to the silicon center reduces steric crowding compared to ortho analogs, yet the bulky diphenylsilane core still demands a robust catalytic system.
Catalytic Cycle Visualization
The following diagram illustrates the double catalytic cycle required to convert the dibromide (Substrate) to the final bis-coupled product.
Figure 1: Sequential catalytic cycle for the double Stille coupling of a dibromide substrate. Note that the cycle must effectively turnover twice per molecule of silane.
Critical Parameters
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) is the recommended starting point (5-10 mol%). It provides a stable, electron-rich Pd(0) source. For sterically hindered coupling partners (e.g., if the stannane is bulky), Pd₂(dba)₃ combined with S-Phos or X-Phos is preferred to facilitate the transmetallation step.
-
Stoichiometry: A minimum of 2.2 to 2.5 equivalents of the organostannane is mandatory. Under-dosing leads to the difficult-to-separate mono-brominated impurity.
-
Additives: CuI (Copper(I) Iodide) at 10-20 mol% is highly recommended ("The Copper Effect"). It facilitates the transmetallation step by forming a more reactive organocopper intermediate in situ, which is particularly beneficial for bromides which are less reactive than iodides.
Experimental Protocol
Reagents & Materials Table
| Reagent | Role | Equiv. | CAS | Notes |
| This compound | Substrate | 1.0 | 500886-98-6 | Limiting reagent.[1] Dry under vacuum before use. |
| Organostannane (R-SnBu₃) | Coupling Partner | 2.4 | Var. | Excess ensures complete conversion. |
| Pd(PPh₃)₄ | Catalyst | 0.08 | 14221-01-3 | Handle in glovebox or rapid N₂ flow. Freshness is critical (bright yellow). |
| CuI | Co-Catalyst | 0.15 | 7681-65-4 | Optional but recommended for rate acceleration. |
| Toluene (Anhydrous) | Solvent | N/A | 108-88-3 | Concentration: 0.1 M - 0.2 M. Sparged with Argon. |
| CsF | Additive | 4.0 | 13400-13-0 | Optional: Activates stannane if reactivity is low. |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.
-
Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the stannane and stalled reactions.
Step 2: Reagent Loading
-
Charge the RBF with this compound (1.0 equiv), Pd(PPh₃)₄ (8 mol%), and CuI (15 mol%).
-
Note: If using a solid stannane, add it now. If liquid, add in Step 3.
-
Cap the flask with a rubber septum and purge with Argon for 15 minutes.
Step 3: Solvent & Stannane Addition
-
Add anhydrous Toluene via syringe. The solvent volume should target a concentration of 0.15 M relative to the silane.
-
Add the liquid Organostannane (2.4 equiv) dropwise via syringe.
-
Tip: If the stannane is viscous, dilute it with a small amount of toluene before addition.
Step 4: Reaction
-
Heat the mixture to reflux (110 °C) .
-
Monitor by TLC or HPLC every 2 hours.
-
Endpoint: Disappearance of both the starting material and the mono-coupled intermediate. The mono-coupled species usually runs slightly lower than the product but higher than the starting material on silica TLC.
Step 5: Tin Removal Workup (The "Fouling" Solution)
-
Crucial Step: Upon completion, cool to RT.
-
Add 10% aqueous Potassium Fluoride (KF) solution (equal volume to solvent) and stir vigorously for 30 minutes.
-
Mechanism:[2][3][4][5][6] Fluoride has a high affinity for Tin. This forms insoluble polymeric Bu₃SnF species.
-
Filter the biphasic mixture through a pad of Celite .[7][8] The tin byproducts will remain in the Celite pad as a white/grey solid.
-
Wash the Celite pad with Ethyl Acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[7]
Workflow Visualization
Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) quench for tin removal.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Mono-product remains) | Catalyst death or insufficient stannane. | Add fresh Pd catalyst (2 mol%) and 0.5 equiv stannane. Continue reflux. |
| Pd Black Precipitation | Catalyst decomposition due to O₂ or high heat. | Ensure rigorous degassing. Add a stabilizing ligand like Triphenylphosphine (PPh₃) (10 mol%) to the initial mix. |
| Difficult Separation (Tin streaks on column) | Residual organotin species. | Use 10% w/w K₂CO₃-Silica for the column stationary phase OR add 1% Triethylamine to the eluent. |
| Low Yield | Protodehalogenation (Br replaced by H). | Solvent may be "wet" (acting as proton source). Use freshly distilled/dried toluene. |
References
-
Stille Coupling Mechanism & Overview
-
Copper Effect in Stille Coupling
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry.Link
-
-
Tin Removal Protocols (KF Method)
-
Substrate Data (this compound)
-
PubChem Compound Summary for CID 297508.Link
-
-
General Stille Conditions for Aryl Bromides
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Context on sterically hindered couplings). Link
-
Disclaimer: This protocol involves the use of organotin compounds, which are toxic.[2][7][10] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. This compound | 500886-98-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. nobelprize.org [nobelprize.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Preparation of Electron-Transporting Host Materials Using Silane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The development of high-performance Organic Light-Emitting Diodes (OLEDs) is critically dependent on the design of efficient and stable charge-transporting materials. This application note provides a comprehensive guide to the synthesis and characterization of electron-transporting host materials utilizing silane intermediates. The incorporation of a central silicon atom, typically within a tetraphenylsilane or related scaffold, offers a unique combination of high triplet energy, excellent thermal and morphological stability, and tunable electronic properties. These attributes are essential for fabricating efficient and long-lasting blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. This guide details the underlying scientific principles, provides a step-by-step synthetic protocol for a representative material, outlines key characterization techniques, and presents a comparative analysis of various silane-based host materials.
Introduction: The Role of Silane Cores in Electron Transporting Hosts
In the architecture of an OLED, the emissive layer (EML) is where electrons and holes recombine to generate light. Host materials form the matrix for the light-emitting dopants within the EML. For efficient blue phosphorescent and TADF OLEDs, the host material must possess a triplet energy higher than that of the dopant to prevent exciton quenching. Additionally, balanced charge transport (both holes and electrons) is crucial for maximizing recombination efficiency and device lifetime.
Silane-based host materials have emerged as a promising class of compounds to meet these demanding requirements. The tetrahedral geometry of the sp3-hybridized silicon atom in cores like tetraphenylsilane effectively disrupts π-conjugation between the functional aromatic groups attached to it. This spatial separation is key to maintaining a high triplet energy. Furthermore, the bulky nature of the silane core imparts excellent thermal stability and promotes the formation of stable amorphous films, which is critical for preventing device degradation. By chemically modifying the peripheral aromatic groups on the silane core with electron-donating (e.g., carbazole) or electron-withdrawing (e.g., diphenylphosphine oxide) moieties, the charge transport properties can be finely tuned to achieve balanced electron and hole mobility.
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} graphdot
Figure 1: Key properties of silane-based host materials.
Synthetic Strategy: The Ullmann Coupling Approach
A common and effective method for synthesizing carbazole-functionalized silane host materials is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction forms a C-N bond between a carbazole derivative and an aryl halide. In the context of preparing our exemplary material, bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane , this involves the coupling of carbazole with a di-halogenated diphenylsilane derivative.
The choice of catalyst, base, and solvent is critical for achieving a high yield and purity. Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand like N,N'-dimethylethylenediamine to improve its solubility and reactivity. A moderately strong inorganic base, such as potassium phosphate or potassium carbonate, is employed to deprotonate the carbazole, forming the nucleophilic carbazolide anion. High-boiling point, non-polar aprotic solvents like toluene or xylene are typically used to facilitate the reaction at the required high temperatures (100-140 °C).
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Figure 2: General synthetic and purification workflow.
Detailed Experimental Protocol: Synthesis of bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane
This protocol provides a detailed procedure for the synthesis of a high-performance, silane-based host material.
3.1. Materials and Reagents
-
bis(4-bromophenyl)diphenylsilane
-
9H-Carbazole
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄), anhydrous
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (high purity)
3.2. Safety Precautions
-
Chlorosilanes: Precursors like chlorotriphenylsilane are corrosive and react with moisture to release HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
-
Solvents: Toluene, DCM, and hexanes are flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Copper Catalyst: Copper salts can be toxic if ingested. Avoid inhalation of dust.
-
Reaction Conditions: The reaction is performed under an inert atmosphere at high temperatures. Ensure proper setup of the reaction apparatus to prevent air and moisture from entering and to control the reaction temperature effectively.
3.3. Synthetic Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add bis(4-bromophenyl)diphenylsilane (1.0 eq), 9H-Carbazole (2.2 eq), CuI (0.2 eq), and anhydrous K₃PO₄ (4.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Ligand Addition: Add anhydrous toluene via syringe until the solids are suspended. Then, add N,N'-dimethylethylenediamine (0.4 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional dichloromethane.
-
Extraction: Combine the organic filtrates and wash with deionized water (3 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3.4. Purification Protocol
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexanes and dichloromethane as the eluent. The polarity of the eluent should be gradually increased to effectively separate the product from byproducts and unreacted starting materials.
-
Recrystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a hot solvent mixture, such as toluene/methanol or dichloromethane/hexanes.
-
Rationale for Solvent Choice: The ideal recrystallization solvent will dissolve the product completely at an elevated temperature but have very low solubility for the product at room temperature, while impurities remain soluble at all temperatures.[3][4] This differential solubility allows for the selective crystallization of the pure compound upon cooling.
-
-
Final Purification by Sublimation: For applications in electronic devices, the material must be of very high purity (>99.9%). This is typically achieved by gradient sublimation under high vacuum. This process separates the target compound from any remaining non-volatile or highly volatile impurities based on differences in their sublimation temperatures.
Characterization and Expected Results
4.1. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of aromatic protons from both the carbazole and phenylsilane moieties. The signals for the carbazole protons typically appear in the range of 7.2-8.2 ppm, while the phenyl protons on the silane core will be in a similar region. The integration of the peaks should correspond to the number of protons in the final structure.
-
¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons. Carbons attached to the silicon atom will have a distinct chemical shift.
-
4.2. Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the material. A high decomposition temperature (Td), typically above 400 °C, is desirable for OLED host materials to withstand the heat generated during device operation.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg). A high Tg (typically > 120 °C) indicates that the material will form a stable amorphous glass, which is crucial for preventing crystallization and degradation of the thin films in an OLED device.
4.3. Electrochemical and Photophysical Properties
-
Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for ensuring efficient charge injection from adjacent layers in the OLED stack.
-
UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the optical bandgap and the triplet energy (from the 77K PL spectrum) of the material. A high triplet energy (>2.8 eV) is essential for hosting blue phosphorescent emitters.
Performance of Silane-Based Host Materials
The performance of electron-transporting host materials is ultimately evaluated by their performance in an OLED device. The following table summarizes the key properties and device performance of several representative silane-based host materials.
| Host Material Name | Core Structure | Triplet Energy (eV) | T g (°C) | Max. EQE (%) | Emitter | Reference |
| TSPC | Tetraphenylsilane | >2.8 | N/A | 22.0 | Blue PHOLED | [4] |
| SiCz2Py2 | Tetraphenylsilane | 2.85-2.90 | 118-164 | 18.7 | Blue TADF | [3] |
| TPSi-F | Tetraphenylsilane | >2.8 | N/A | 15.0 | FIrpic | [2] |
| Ph₃Si(PhTPAOXD) | Triphenylsilane | N/A | N/A | 2.4 | Blue OLED | [5] |
| Si(PPI)₂ | Diphenylsilane | >2.8 | 178 | 6.1 (Blue), 19.2 (Green) | Fluorescent/Phosphorescent | [6] |
EQE: External Quantum Efficiency; T g: Glass Transition Temperature; PHOLED: Phosphorescent OLED; TADF: Thermally Activated Delayed Fluorescence; FIrpic: bisiridium(III).
Conclusion
The use of silane intermediates provides a powerful and versatile platform for the design and synthesis of high-performance electron-transporting host materials. The unique structural and electronic properties imparted by the silicon core, including high triplet energy and excellent thermal stability, directly address the key challenges in developing efficient and stable blue OLEDs. The synthetic protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore this promising class of materials for next-generation organic electronics.
References
- Cho, Y. J., & Lee, J. Y. (2011). Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. The Journal of Physical Chemistry C, 115(20), 10272–10276.
- Kim, J. H., et al. (2018). Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs.
- Lee, J. Y., et al. (2011). A high triplet energy host material based on a tetraphenylsilane core, (4-((4-(9H-carbazol-9-yl)phenyl)diphenylsilyl)phenyl)diphenylphosphine oxide (TSPC), was synthesized as the bipolar host material for blue phosphorescent organic light-emitting diodes (PHOLEDs). Journal of Physical Chemistry C, 115(20), 10272-10276.
- Su, S.-J., et al. (2008). Novel host material for highly efficient blue phosphorescent OLEDs. Organic Electronics, 9(6), 959-965.
- Yeh, H.-C., et al. (2002). Optimization of high-performance blue organic light-emitting diodes containing tetraphenylsilane molecular glass materials.
- Li, J., et al. (2013). A novel tetraphenylsilane–phenanthroimidazole hybrid host material for highly efficient blue fluorescent, green and red phosphorescent OLEDs.
-
Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Purification methods for Bis(3-bromophenyl)diphenylsilane recrystallization
Executive Summary
Bis(3-bromophenyl)diphenylsilane (CAS: 115239-50-2) is a critical organosilicon intermediate, primarily utilized in the synthesis of high-triplet-energy host materials for phosphorescent OLEDs (PhOLEDs) and high-performance polymers.[1][2][3]
Achieving purity >99.5% is non-negotiable for optoelectronic applications, as even trace monobromo- impurities or residual metal catalysts (Li, Mg, Pd) can act as charge traps, quenching device efficiency. This guide outlines the Dual-Solvent Recrystallization method, which provides superior impurity rejection compared to single-solvent precipitation.
Module 1: The Solvent System Matrix
The solubility profile of this compound is dictated by its lipophilic tetraphenylsilane core. It is highly soluble in non-polar aromatics and chlorinated solvents but insoluble in polar protic solvents.
Solvent Selection Table
| Role | Solvent | Boiling Point (°C) | Function & Notes |
| Primary Solvent | Toluene | 110.6 | Recommended. Excellent solubility for the target silane. High BP allows for a wide thermal gradient during cooling. |
| Primary Solvent | Dichloromethane (DCM) | 39.6 | Alternative. Good for initial dissolution of crude oils, but low BP makes crystallization difficult to control. |
| Anti-Solvent | Ethanol (EtOH) | 78.2 | Recommended. Induces gradual crystal growth. Miscible with Toluene. |
| Anti-Solvent | Methanol (MeOH) | 64.7 | Stronger anti-solvent power than EtOH; risks rapid precipitation (amorphous powder) rather than crystallization. |
| Wash Solvent | n-Hexane | 68.7 | Used only for washing filter cakes to remove residual toluene. |
Technical Note: Avoid Acetone or Ethyl Acetate as primary solvents. While the compound dissolves in them, they often lead to "oiling out" due to weak crystal lattice interactions in the presence of silanol impurities.
Module 2: Standard Operating Procedure (SOP)
Protocol: Toluene/Ethanol Dual-Solvent Recrystallization
Target Purity: >99.5% (HPLC/GC)
Phase 1: Dissolution
-
Place the crude this compound solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add Toluene (approx. 3–5 mL per gram of solid).
-
Heat the mixture to 90–100°C (oil bath temperature).
-
Checkpoint: If the solution is not clear at reflux, add more Toluene in 1 mL increments.
-
Clarification: If suspended particles remain (likely inorganic salts like LiBr or MgBr₂ from synthesis), perform a hot filtration through a glass frit or Celite pad immediately.
-
Phase 2: Anti-Solvent Addition
-
Remove the heat source but keep the flask stirring.
-
While the Toluene solution is still hot (~80°C), slowly add Ethanol dropwise.
-
Visual Cue: Continue adding Ethanol until a faint, persistent cloudiness (turbidity) appears.
-
-
Add 2–3 drops of hot Toluene to redissolve the cloudiness, returning the solution to a clear state.
Phase 3: Crystallization [4][5]
-
Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet.
-
Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
Phase 4: Isolation
-
Filter the white crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with cold Ethanol (2 × 10 mL).
-
Dry under high vacuum (<1 mbar) at 40°C for 6 hours to remove solvated Toluene.
Module 3: Visualization of Workflow
The following diagram illustrates the decision logic and process flow for the purification.
Caption: Workflow logic for the Toluene/Ethanol dual-solvent recrystallization process, emphasizing the critical hot filtration step for salt removal.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky liquid) instead of crystallizing. Why?
Diagnosis: This usually happens if the solution is too concentrated or cooled too quickly. It is common in silanes containing flexible phenyl rings. Corrective Action:
-
Re-heat the mixture until the oil dissolves back into the solution.
-
Add a small amount of Toluene (increase the solvent ratio).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to induce nucleation sites.
-
Cool much slower. Wrap the flask in a towel to insulate it during the cooling phase.
Q2: The crystals are yellowish. Is this acceptable?
Diagnosis: No. Pure this compound should be white. Yellow discoloration typically indicates:
-
Free bromine (
). -
Oxidized biphenyl impurities.
-
Residual Palladium (if synthesized via coupling). Corrective Action: Perform a "Charcoal Treatment."[5] During the Dissolution (Phase 1) step, add activated carbon (5% by weight) to the hot toluene solution. Stir for 15 minutes, then perform the Hot Filtration step carefully to remove the carbon before adding Ethanol.
Q3: Can I use water as an anti-solvent?
Diagnosis: Strictly No.
Reasoning: While water is a potent anti-solvent, organosilanes can undergo hydrolysis at the Si-C bond (though difficult with bulky phenyl groups) or, more likely, water will introduce silanol (
Q4: What are the expected melting points?
Data:
-
This compound (Isomer): Typically 111–115°C .
-
Bis(4-bromophenyl)diphenylsilane (Para-isomer): Typically 119–123°C .
-
Note: If your melting point is broad (e.g., 105–112°C), your product contains structural isomers or mono-bromo derivatives. Recrystallize again.
References
-
ChemicalBook. (2025). This compound Product Properties and Synthesis. Retrieved from
-
Tokyo Chemical Industry (TCI). (2025).[9] Product Specification: this compound (CAS 500886-98-6/115239-50-2). Retrieved from
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1700-02-3 | CAS DataBase [m.chemicalbook.com]
- 3. This compound | C24H18Br2Si | CID 297508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 9. bis(4-broMophenyl)-diphenyl-silane | 18733-91-0 [chemicalbook.com]
Technical Support Center: Troubleshooting Lithium-Halogen Exchange in Silane Synthesis
Welcome to the Technical Support Center for troubleshooting lithium-halogen exchange reactions in silane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the lithium-halogen exchange for preparing silyl anions and subsequent reactions to form silanes.
Q1: What is the fundamental mechanism of the lithium-halogen exchange, and how does it apply to silane synthesis?
A1: The lithium-halogen exchange is a cornerstone of organometallic chemistry, enabling the conversion of an organic halide into an organolithium species.[1] In the context of silane synthesis, this reaction is typically used to generate a reactive silyl anion (a silyllithium reagent) from a halosilane, or to create an organolithium reagent that will subsequently react with a silyl halide.
The generally accepted mechanism involves the formation of a hypervalent "ate-complex" as an intermediate or transition state.[1][2][3][4] The organolithium reagent (R-Li) attacks the halogen atom of the organic halide (R'-X), forming a transient species where the halogen is bonded to both the original carbon and the incoming lithium-bound carbon. This complex then resolves to form the more stable organolithium and the corresponding organic halide.
The equilibrium of the reaction favors the formation of the more stable organolithium species.[2][5] This is a key consideration in reaction design. For instance, reacting an alkyllithium with an aryl halide will generally favor the formation of the aryllithium, as the negative charge is better stabilized on the more electronegative sp²-hybridized carbon.
Q2: Which organolithium reagent is best for my lithium-halogen exchange: n-BuLi, sec-BuLi, or t-BuLi?
A2: The choice of butyllithium (BuLi) reagent is critical and depends on the specific substrate and desired reactivity.
| Organolithium Reagent | Key Characteristics & Applications | Considerations |
| n-Butyllithium (n-BuLi) | Most common and least expensive.[6] Often used for lithium-halogen exchange with aryl bromides and iodides. Can also act as a nucleophile.[6] | Can sometimes be too nucleophilic, leading to side reactions.[6] |
| sec-Butyllithium (sec-BuLi) | More basic and sterically hindered than n-BuLi. | Less commonly used than n-BuLi or t-BuLi.[6] |
| tert-Butyllithium (t-BuLi) | The most basic and least nucleophilic of the three due to its steric bulk.[6][7][8] Often preferred for difficult deprotonations and for lithium-halogen exchanges that are prone to side reactions with more nucleophilic reagents.[6] It is also highly effective for exchanges with primary alkyl iodides.[3] | More pyrophoric and reactive with ethereal solvents than n-BuLi.[6][7] Reactions with t-BuLi often require two equivalents, as the second equivalent reacts with the t-butyl halide byproduct.[3] |
Q3: What is the role of the solvent in a lithium-halogen exchange reaction?
A3: Solvents play a crucial role by solvating the organolithium species, which influences their aggregation state and reactivity.[9] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used because they are good Lewis bases that can coordinate to the lithium ion, breaking down the large aggregates in which organolithiums often exist in hydrocarbon solvents.[9][10] This deaggregation generally increases the reactivity of the organolithium reagent.
However, ethereal solvents can also react with highly reactive organolithiums, especially t-BuLi.[7] For instance, t-BuLi can deprotonate THF, particularly at temperatures above -20°C.[7] Therefore, for sensitive substrates or when using very reactive organolithiums, a less coordinating solvent or a mixture of solvents (e.g., pentane/ether) might be necessary, and strict temperature control is paramount.[3] In some cases, non-ethereal solvents like dichloromethane have been successfully used to avoid undesired side reactions influenced by ethereal solvents.[11]
Q4: Why are low temperatures typically required for lithium-halogen exchange reactions?
A4: Low temperatures (often -78°C or below) are crucial for several reasons:
-
Minimizing Side Reactions: Many potential side reactions, such as reaction with the solvent, elimination reactions, and coupling reactions, have higher activation energies than the desired lithium-halogen exchange. Conducting the reaction at low temperatures suppresses these unwanted pathways.
-
Controlling Exothermicity: Lithium-halogen exchange reactions can be highly exothermic.[12] Low temperatures help to control the reaction rate and dissipate the heat generated, preventing runaway reactions.
-
Stabilizing Intermediates: The organolithium intermediates formed can be unstable at higher temperatures and may undergo decomposition or undesired rearrangements.[13]
Flow chemistry is an emerging technique that allows for precise temperature control and short residence times, which can enable some lithium-halogen exchanges to be performed at higher temperatures than in traditional batch chemistry.[14]
Section 2: Troubleshooting Common Problems
This section provides a question-and-answer guide to troubleshoot specific issues you might encounter during your experiments.
Q5: My reaction is giving a low yield or no product. What are the likely causes?
A5: Low or no yield is a common problem with several potential root causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Product Yield
Caption: A systematic workflow for troubleshooting low or no product yield.
-
Reagent Quality:
-
Organolithium Titer: Butyllithium solutions degrade over time, especially with improper storage. It is crucial to titrate your BuLi solution regularly to know its exact molarity. An old bottle with significant white precipitate (lithium hydroxides/oxides) is a sign of degradation.[13]
-
Anhydrous Conditions: Organolithiums are extremely sensitive to moisture.[15][16] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[16] Solvents and reagents must be rigorously dried.
-
Starting Material Purity: Impurities in your starting halide can consume the organolithium reagent.
-
-
Reaction Conditions:
-
Temperature: As discussed, maintaining a sufficiently low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.[13]
-
Addition Order and Rate: The order and rate of addition can significantly impact the outcome. For instance, adding the organolithium reagent slowly to the halide solution can minimize side reactions. In some cases, an "inverse addition" (adding the substrate to the organolithium solution) is beneficial.
-
-
Side Reactions:
-
Wurtz-type Coupling: The newly formed organolithium can react with the starting halide. This can sometimes be mitigated by using a less reactive organolithium or by carefully controlling the stoichiometry and addition rate.
-
Protonation: Any adventitious proton sources (e.g., water, acidic impurities) will quench the organolithium. The n-butyl halide coproduct can also be a source of protons via β-elimination.[17]
-
Reaction with Solvent: As mentioned, highly reactive organolithiums can react with ethereal solvents.[7]
-
Q6: I am observing the formation of unexpected byproducts. How can I identify and minimize them?
A6: Byproduct formation is often indicative of competing reaction pathways.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Wurtz-type Coupling | R-Li + R'-X → R-R' + LiX | Lower reaction temperature; slow addition of organolithium; use of less reactive organolithium. |
| Protonation | R-Li + H⁺ source → R-H | Ensure strictly anhydrous conditions; use purified reagents and solvents. Consider that n-butyl halide can be a proton source.[17] |
| β-Elimination | Quenching of the aryllithium product by proton abstraction from the n-butyl halide coproduct.[17] | Lower reaction temperature; modify the order of addition.[17] |
| Reaction with Solvent | e.g., Deprotonation of THF by t-BuLi | Use a non-ethereal solvent or a less reactive ether; maintain very low temperatures.[7][11] |
| Homocoupling | 2 R-Li → R-R + 2 Li | Lowering the reaction temperature can sometimes suppress homocoupling.[15] Slow addition of one of the coupling partners can also be beneficial.[15] |
To identify byproducts, techniques such as GC-MS and NMR spectroscopy of the crude reaction mixture are invaluable. Comparing the spectra to known potential byproducts can help diagnose the issue.
Section 3: Experimental Protocols and Safety
Protocol 1: General Procedure for Lithium-Halogen Exchange and Trapping with a Chlorosilane
This protocol provides a general framework. Specific temperatures, times, and stoichiometries will need to be optimized for your particular substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the experiment.[18]
-
Reagent Preparation: In the reaction flask, dissolve the aryl or vinyl halide (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, Et₂O, or a mixture with pentane/hexane).
-
Cooling: Cool the solution to the desired temperature (typically -78°C using a dry ice/acetone bath, or lower if necessary).
-
Lithium-Halogen Exchange: Slowly add the organolithium reagent (e.g., n-BuLi, 1.0-1.2 equiv) dropwise via syringe, maintaining the internal temperature below a specific threshold (e.g., -70°C).[12] The reaction is often very fast.[3]
-
Stirring: Stir the reaction mixture at the low temperature for a duration determined by optimization (e.g., 15-60 minutes).
-
Trapping with Chlorosilane: Add the desired chlorosilane (1.0-1.2 equiv) dropwise to the freshly generated organolithium species, again maintaining the low temperature.
-
Warming and Quenching: After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) at the low temperature, then slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or distillation.
Logical Flow of the Experimental Protocol
Caption: A step-by-step workflow for a typical lithium-halogen exchange and silane synthesis experiment.
Safety First: Handling Pyrophoric Organolithium Reagents
Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[18][19] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are common, but some sources recommend neoprene gloves over nitrile for added protection).[19][20]
-
Inert Atmosphere: All manipulations of organolithium reagents must be performed under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[18][20]
-
Syringe and Cannula Techniques: Use well-dried syringes and needles for transferring solutions.[16] For larger volumes (>20 mL), a double-tipped needle (cannula) transfer is recommended.[20]
-
Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class D or dry powder ABC type; do NOT use water).[18][20] Never work alone when handling pyrophoric reagents.[18][20]
-
Quenching and Disposal: Unused organolithium reagents and contaminated materials must be quenched and disposed of as hazardous waste according to your institution's guidelines.[18][19]
References
- Guo, Z. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Luo Group Meeting (CCME@PKU).
-
University of California, Santa Barbara. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
- Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025, December 26). PMC.
-
University of California, Santa Barbara. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory.
-
Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
- Silyllithium Reagents. (2011, April 4). Science of Synthesis.
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Not Voodoo. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Retrieved from [Link]
- Wikipedia. (n.d.). tert-Butyllithium.
- Reddit. (2025, July 13). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? r/chemhelp.
- The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.).
- Siegel, D. (n.d.). lithium halogen exchange #1 revised.
-
Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]
- Collum, D. B. (2001). Origin of Solvent Acceleration in Organolithium Metal−Halogen Exchange Reactions. Organometallics, 20(24), 5011–5013.
- n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11). Synfacts.
- Reddit. (2020, October 29). Any tips for this reaction? r/chemistry.
- Brigham Young University. (2013, August 28). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.
- Wikipedia. (n.d.). Metal–halogen exchange.
- ScienceMadness. (2019, May 18). Troubles with Lithium-Halogen exchange reaction.
- PubMed. (2004, November 15). Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis.
-
Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. Retrieved from [Link]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. researchgate.net [researchgate.net]
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- 19. ehs.uci.edu [ehs.uci.edu]
- 20. ehs.ucr.edu [ehs.ucr.edu]
Technical Support Center: Solubility Optimization for Silane-Based OLED Hosts
Current Status: Operational Ticket Focus: Solubility, Aggregation, and Processability of Organosilicon Precursors Operator: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are likely here because your silane-based host material (e.g., tetraphenylsilane derivatives, SiCz hybrids) is exhibiting poor solubility in common organic solvents, leading to precipitation, film defects, or purification bottlenecks.
Silane cores (SiPh
Module 1: Molecular Engineering (Pre-Synthesis)
Use this module if you are in the design phase or willing to modify your ligand structure.
Q1: My tetraphenylsilane (TPSi) derivative crystallizes immediately upon cooling. How can I disrupt this without lowering the Triplet Energy ( )?
Diagnosis: Your molecule likely possesses high symmetry (
-
Meta-Linkage Strategy: Shift substituents from the para- position to the meta- position on the phenyl rings attached to the silicon core. This creates a "kink" in the structure, increasing the free volume and reducing packing efficiency.
-
Example: Moving a carbazole unit from the 4-position to the 3-position of the phenyl ring.
-
-
Asymmetric Substitution: Instead of four identical arms, use an
or substitution pattern.
Q2: I added alkyl chains to improve solubility, but the Glass Transition Temperature ( ) dropped below 100°C. How do I fix this?
Diagnosis: Linear alkyl chains act as plasticizers, increasing free volume too effectively and lowering thermal stability. Solution: Switch to Branched Alkyls or Bulky Rigid Groups .
-
Protocol: Replace linear
-octyl chains with 2-ethylhexyl or isopropyl groups. The branching hinders chain rotation, maintaining a higher while still providing steric hindrance to prevent aggregation. -
Alternative: Use tert-butyl groups.[2][3][4] They are sufficiently bulky to prevent
stacking of the aromatic arms but rigid enough to maintain high .
Visual Workflow: Molecular Design Iteration
Caption: Iterative design loop for balancing solubility and thermal stability in silane hosts.
Module 2: Solvent Engineering (Formulation)
Use this module if you cannot change the molecule and must dissolve it for processing.
Q3: Which solvent system should I use for solution-processed OLEDs (spin-coating/inkjet)?
Diagnosis: Single solvents often fail to balance solubility with film-forming properties (drying kinetics). Solution: Use Hansen Solubility Parameters (HSP) to design a binary solvent blend.
The condition for solubility is a low Relative Energy Difference (RED) number (
Recommended Solvent Systems for Arylsilanes:
| Solvent Type | Specific Solvent | Boiling Point (°C) | Role | HSP Match Note |
| Primary | Toluene | 110 | Main dissolver | Good |
| Primary | Chlorobenzene | 132 | Main dissolver | Higher polarity; better for carbazole-functionalized silanes. |
| Additive | Chloroform | 61 | Solubility Booster | High solvent power, but evaporates too fast (causes pinholes). Use <20%. |
| Green/Alt | Limonene | 176 | Film Leveler | High BP, eco-friendly. Improves morphology but lower solubility power. |
Protocol: The "Teas Graph" Approach
-
Calculate/Estimate HSP of your host (typically
, , for TPSi derivatives). -
Select a primary solvent (e.g., Toluene).
-
If solubility is poor, add a "good" solvent with a closer HSP match (e.g., Chlorobenzene).
-
If film quality is poor (coffee-ring effect), add a high-boiling solvent (e.g., Tetralin or Benzaldehyde) at 10-15% vol.
Q4: My solution is cloudy or gels over time. Is it degrading?
Diagnosis: This is likely Aggregation , not degradation. Planar units (like carbazole or acridine) attached to the silane core are stacking via
-
Sonication: Sonicate at 40°C for 30 minutes. Arylsilanes are thermally stable; heat helps break aggregates.
-
Filtration: Filter through a 0.45
m PTFE filter. Note: If pressure builds up, aggregates are clogging the pore. Switch to 1.0 m GF (Glass Fiber) pre-filter. -
Concentration Check: Ensure you are not exceeding the saturation limit. For spin coating, 10-20 mg/mL is standard.
Module 3: Purification & Synthesis Troubleshooting
Use this module if your product is stuck in the flask or column.
Q5: My product oils out during recrystallization. How do I get a powder?
Diagnosis: The compound is too soluble in the "good" solvent or the "bad" solvent was added too quickly, trapping impurities and solvent (oiling). Solution: The Slow Diffusion Method .
Protocol:
-
Dissolve the crude silane host in a minimal amount of Dichloromethane (DCM) or THF .
-
Place this solution in a small inner vial.
-
Place the open inner vial inside a larger jar containing the anti-solvent (e.g., Hexane or Methanol ).
-
Cap the large jar tightly.
-
Allow to stand undisturbed for 24-48 hours. The anti-solvent will slowly diffuse into the solution, forcing controlled crystallization.
Q6: The compound streaks on the silica column and won't elute.
Diagnosis: Silane hosts with nitrogen heterocycles (carbazole, pyridine) can interact strongly with acidic silica silanols. Solution: Mobile Phase Modification.
-
Base Wash: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane. This neutralizes the acidic sites on the silica.
-
Eluent: Use Hexane:DCM or Hexane:Toluene mixtures. Avoid highly polar solvents like Ethyl Acetate if possible, as they may co-elute impurities.
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for purifying difficult organosilicon host materials.
References
-
Source: Hansen Solubility Parameters (Official Site)
) and predicting solubility spheres for organic semiconductors. [Link] -
Arylsilanes and Siloxanes as Optoelectronic Materials for OLEDs Source: Royal Society of Chemistry (RSC), Journal of Materials Chemistry C Relevance: Comprehensive review on the structural design of arylsilanes, specifically discussing thermal stability and solubility trade-offs. [Link]
-
Source: Royal Society of Chemistry (RSC)
) via structural modification. [Link] -
Solid-State Techniques for Improving Solubility Source: ResearchGate / Springer Relevance: General methodologies for overcoming lattice energy in crystalline organic materials, applicable to rigid silane hosts. [Link]
-
Rational Molecular Design Strategy for Host Materials in Solution Processing Source: PubMed / ACS Applied Materials & Interfaces Relevance: Strategies for designing solution-processable hosts, focusing on preventing aggregation and maintaining high triplet energy. [Link]
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solution-processed multi-resonance organic light-emitting diodes with high efficiency and narrowband emission [html.rhhz.net]
- 3. Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Glass Resists Based on Tetraphenylsilane Derivatives: Effect of Protecting Ratios on Advanced Lithography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Dichlorodiphenylsilane Reactions by Controlling Moisture Sensitivity
Welcome to the technical support center for handling dichlorodiphenylsilane. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging organosilicon compound. Dichlorodiphenylsilane is notoriously sensitive to moisture, and even trace amounts of water can compromise reaction yields, generate unwanted byproducts, and lead to inconsistent results. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, diagnose, and solve the most common issues related to moisture contamination.
Section 1: The Chemistry of Water Contamination
Q1: What exactly happens when dichlorodiphenylsilane is exposed to water?
A1: Exposure of dichlorodiphenylsilane to water initiates a rapid and often vigorous hydrolysis reaction.[1][2][3] The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic attack by water. This two-stage process begins with the formation of diphenylsilanediol, which is often unstable under reaction conditions and proceeds to a second stage.
-
Hydrolysis: Each of the two chlorine atoms is replaced by a hydroxyl (-OH) group, producing diphenylsilanediol ((C₆H₅)₂Si(OH)₂) and releasing two equivalents of corrosive hydrogen chloride (HCl) gas.[4][5]
-
Condensation: The newly formed silanol is reactive and can undergo intermolecular condensation with other silanol molecules. This process eliminates water and forms a stable silicon-oxygen-silicon (Si-O-Si) bond, leading to the creation of linear or cyclic polysiloxanes.[5][6]
These polysiloxanes are typically undesired, often appearing as insoluble white precipitates or oils, which can complicate product purification and significantly lower the yield of the intended product.[6]
Caption: Hydrolysis and subsequent condensation of dichlorodiphenylsilane.
Section 2: Preparing a Moisture-Free Environment
Success with dichlorodiphenylsilane is determined before the reagent is even added to the flask. The rigorous exclusion of atmospheric and residual moisture from glassware, solvents, and the reaction atmosphere is non-negotiable.
Q2: What is the proper procedure for drying glassware to ensure it is free of adsorbed water?
A2: Standard air-drying is insufficient, as a film of water molecules remains adsorbed to the glass surface. This residual water must be removed at high temperatures.
Experimental Protocol: Drying Glassware for Moisture-Sensitive Reactions
-
Cleaning: Thoroughly wash all glassware (reaction flasks, dropping funnels, condensers, stir bars) with soap and water, followed by rinses with deionized water and a suitable organic solvent (e.g., acetone) to facilitate drying.
-
Oven Drying: Place all glassware in a laboratory oven set to >120 °C for a minimum of 4 hours, though overnight is preferable.
-
Assembly and Flame-Drying (for Schlenk lines):
-
Immediately upon removal from the hot oven, assemble the glassware. Use a minimal amount of high-vacuum grease on joints.
-
Connect the assembled apparatus to a Schlenk line.[7]
-
While flushing with a positive pressure of dry, inert gas (nitrogen or argon), gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until the yellow sodium color appears in the flame. Pay special attention to joints and areas where moisture could be trapped. Caution: Do not heat sealed or volumetric glassware in this manner.
-
-
Cooling: Allow the glassware to cool to room temperature under a continuous positive pressure of inert gas. The apparatus is now ready for use.
Q3: What is an "inert atmosphere," and how do I maintain it?
A3: An inert atmosphere is a reaction environment that is free of reactive gases, primarily oxygen and water vapor.[8][9] It is typically composed of a dry, unreactive gas like nitrogen or argon. This is achieved using specialized equipment such as a Schlenk line or a glovebox.
-
Schlenk Line: A dual-manifold apparatus that allows for the alternation between vacuum and a source of dry inert gas.[10][11] This system enables the user to remove air from a reaction flask and backfill it with inert gas, a process often repeated three times for efficacy.[9][11] All subsequent reagent transfers are performed under a positive pressure of this inert gas.
-
Glovebox: A sealed container with a controlled atmosphere of purified inert gas, where moisture and oxygen levels are continuously monitored and kept at parts-per-million (ppm) levels. This is the gold standard for highly sensitive reagents.
Caption: Basic setup for a reaction under inert atmosphere using a Schlenk line.
Q4: How do I select and prepare a truly "anhydrous" solvent?
A4: Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best practice to dry and test them in-house. The choice of drying agent depends on its reactivity, efficiency, and capacity for water removal.[12][13]
| Drying Agent | Compatible Solvents | Incompatible Solvents | Typical Water Content Achieved (ppm) | Notes |
| 3Å Molecular Sieves | THF, Toluene, Dichloromethane, Ethers, Acetonitrile | Alcohols, Acids | <10 ppm[14][15] | Excellent general-purpose agent. Must be activated by heating (>300 °C) under vacuum before use.[14] |
| Calcium Hydride (CaH₂) | Dichloromethane, Toluene, Alkanes, Ethers | Alcohols, Acids, Esters, Ketones | ~13 ppm (for DCM)[15] | Reacts with water to produce H₂ gas. Best for non-protic solvents. |
| Sodium/Benzophenone | THF, Toluene, Ethers, Alkanes | Halogenated solvents, Ketones, Esters, Protic solvents | ~34-43 ppm[15] | Acts as a drying agent and a visual indicator (deep blue/purple color indicates anhydrous conditions). Requires distillation. |
| Activated Alumina | Toluene, THF, various hydrocarbons | Protic solvents | <10 ppm[12][15] | Often used in solvent purification systems for rapid drying.[15] |
Experimental Protocol: Drying Tetrahydrofuran (THF) with 3Å Molecular Sieves
-
Activation of Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat at ~300 °C under vacuum for at least 4 hours to remove adsorbed water. Allow to cool under an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon or nitrogen, transfer the pre-dried (commercially anhydrous) THF into the flask containing the activated sieves (approx. 10-20% m/v loading).[15]
-
Equilibration: Seal the flask and allow it to stand for at least 48-72 hours.[15] Swirl occasionally.
-
Verification (Optional but Recommended): Before use, take a small, dry sample and analyze its water content using Karl Fischer titration to ensure it meets your experimental requirements.[16]
-
Storage: Store the dried solvent over the sieves under a positive pressure of inert gas.
Section 3: Troubleshooting Guide
Even with careful preparation, problems can arise. This section addresses common failure modes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| A white, insoluble precipitate or gel forms immediately upon adding dichlorodiphenylsilane. | Gross moisture contamination. This indicates a significant failure in preparation. | 1. Systematic Check: Re-verify every step. Was the glassware truly dry? Was there a leak in the inert atmosphere line? Was the solvent properly dried?[17]2. Isolate the Source: Take an aliquot of your solvent and add a small amount of dichlorodiphenylsilane. If it turns cloudy, the solvent is wet. If not, the leak is likely in your reaction setup (e.g., a bad joint or septum). |
| The reaction is sluggish, and the final yield is significantly lower than expected. | Trace moisture contamination. The dichlorodiphenylsilane is likely being slowly consumed by hydrolysis throughout the reaction. | 1. Quantify Water: Use Karl Fischer titration to determine the water content of your solvent. Aim for <10 ppm for maximum reliability.[16][18]2. Improve Inert Gas Technique: Ensure a good positive pressure of inert gas is maintained throughout all additions. Use high-quality rubber septa and refresh needles used for transfers.[19]3. Check for Leaks: Ensure all ground glass joints are properly sealed and that the Schlenk line tubing is not cracked or perished. |
| NMR/IR analysis of the crude product shows a broad peak around 3200-3600 cm⁻¹ (IR) or a broad singlet (¹H NMR). | Presence of the hydrolysis byproduct, diphenylsilanediol. This indicates that hydrolysis occurred, but condensation into large polymers was incomplete. | 1. Review Prevention: This is a sign of moisture ingress. Re-evaluate all drying and handling procedures as described above.[6]2. Purification: Diphenylsilanediol has different solubility and chromatographic properties than dichlorodiphenylsilane or many of its desired products. It may be removed by careful chromatography or recrystallization, but prevention is far more efficient. |
| The reaction mixture turns cloudy over time, not immediately. | Slow leak or diffusion of air/moisture into the system. | 1. Seal Joints: If using grease, ensure a complete, transparent seal. If using greaseless joints, ensure they are properly clamped.2. Septum Integrity: Avoid repeatedly puncturing the same spot on a septum. For long reactions, consider using a glass stopper or wrapping the septum with Parafilm.[19] |
Section 4: Definitive Water Measurement
Q5: How can I be absolutely sure my solvent is dry enough for my reaction?
A5: Visual indicators and qualitative tests are useful, but for definitive, quantitative measurement of water content, Karl Fischer Titration (KFT) is the industry gold standard.[16][20]
-
Principle: KFT is a highly sensitive titration method based on a reaction that consumes water. It can accurately determine water content down to the ppm level.[18]
-
Application: It is invaluable for validating a new batch of solvent, checking the effectiveness of a drying method, or troubleshooting a failed reaction.[16] There are two main types: volumetric for higher water content and coulometric for trace amounts.[16] For dichlorodiphenylsilane reactions, coulometric KFT is the more appropriate choice.
References
- Borys, A. (2023). An Illustrated Guide to Schlenk Line Techniques.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- ChemicalBook. (2026).
- Delloyd's Lab-Tech. solvent drying and drying agents.
- Fisher Scientific. (2010).
- Chemistry LibreTexts. (2024). 3.2: Drying Agents.
- ChemicalBook. Dichlorodiphenylsilane CAS#: 80-10-4.
- Merck Millipore. (n.d.).
- Sigma-Aldrich. Drying Agents.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Chemistry LibreTexts. (2024). Guides.
- New Jersey Department of Health. (n.d.). Hazard Summary: Diphenyl Dichloro-Silane.
- Chemistry LibreTexts. (2022). 7.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- Guidechem. Dichlorodiphenylsilane 80-10-4 wiki.
- ECHEMI. (n.d.). 80-10-4, Dichlorodiphenylsilane Formula.
- VACUUBRAND. (2024). Keeping air and moisture out.
- ChemicalBook. (2026). Dichlorodiphenylsilane | 80-10-4.
- JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
- YouTube. (2022).
- ResearchGate. (2021).
- PubChem. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627.
- Armstrong, D. W., et al. (2022). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column.
- Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
- Pung, S., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Publishing.
- Wikipedia. Air-free technique.
- Gelest, Inc. (2015).
- Reid, M., et al. (n.d.).
- BenchChem. (2025). Troubleshooting guide for the synthesis of dichlorophenyltrichlorosilane.
- MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Dichlorodiphenylmethane and Dichlorodiphenylsilane.
- Wikipedia. Diphenylsilanediol.
- BenchChem. (2025). Technical Support Center: Characterizing Impurities in Commercial Dichlorodiphenylsilane.
- Wacker Chemie AG. (n.d.).
- NOAA. DIPHENYLDICHLOROSILANE. CAMEO Chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Dichlorodiphenylsilane CAS#: 80-10-4 [m.chemicalbook.com]
- 3. Dichlorodiphenylsilane | 80-10-4 [chemicalbook.com]
- 4. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kintekfurnace.com [kintekfurnace.com]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00352J [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors [mdpi.com]
Validation & Comparative
Technical Guide: Bis(3-bromophenyl)diphenylsilane vs. Bis(4-bromophenyl)diphenylsilane
Executive Summary
In the development of organic optoelectronic materials, specifically for Organic Light-Emitting Diodes (OLEDs), the choice between Bis(3-bromophenyl)diphenylsilane (Meta-isomer) and Bis(4-bromophenyl)diphenylsilane (Para-isomer) is a critical decision point that dictates the electronic and morphological properties of the final host material.
-
The Meta-isomer (3-bromo) is the industry standard for Blue Phosphorescent/TADF Host Materials . Its kinked geometry disrupts
-conjugation, preserving high triplet energy ( eV) and promoting amorphous film stability. -
The Para-isomer (4-bromo) is preferred for Electron Transport Layers (ETL) and Polymer Backbones . Its linear symmetry facilitates molecular packing, enhancing charge mobility, but at the cost of lower triplet energy, making it unsuitable for deep blue confinement.
This guide analyzes the structural-property relationships, synthesis protocols, and performance metrics of these two critical organosilicon intermediates.
Structural & Electronic Theory
The fundamental difference lies in how the linkage position affects the conjugation length and steric environment of the silicon center.
The Conjugation Conundrum
Silicon atoms act as "insulators" of conjugation (
-
Meta-Linkage (3-position): Creates a "conjugation break." The meta-substitution prevents the resonance delocalization of electrons across the phenyl ring. This confines the excited state energy (Triplet state), resulting in a wider bandgap (
) and higher Triplet Energy ( ). -
Para-Linkage (4-position): Allows for extended conjugation along the molecular axis. This lowers the energy gap and the triplet energy, which can lead to "back-energy transfer" (quenching) if used with high-energy blue dopants.
Steric & Morphological Impact
-
Meta: The 3,3'-substitution forces a twisted, non-planar geometry. This steric bulk inhibits crystallization, favoring the formation of stable amorphous glasses (high
) essential for long-lifetime OLED films. -
Para: The 4,4'-substitution is highly symmetric and linear. This encourages
- stacking and crystallization. While this improves charge carrier mobility, it increases the risk of grain boundary formation in thin films.
Figure 1: Decision logic flow illustrating how isomer geometry dictates electronic properties and final application suitability.
Comparative Data: Physical & Performance Metrics[2][3]
Precursor Properties (The Intermediates)
The physical properties of the brominated precursors affect handling and purification during synthesis.
| Property | This compound | Bis(4-bromophenyl)diphenylsilane |
| CAS Number | 500886-98-6 | 18733-91-0 |
| Melting Point | 111 – 115 °C | 167 – 171 °C |
| Appearance | White/Light Yellow Powder | White Crystalline Powder |
| Solubility | High (THF, Toluene, DCM) | Moderate (Lower due to packing) |
| Reactivity | Standard Lithiation/Grignard | Standard Lithiation/Grignard |
| Primary Use | Precursor for UGH-2, mCP-analogs | Precursor for Polymers, Green Hosts |
Derived Material Performance (The Final Hosts)
When these precursors are converted into final host materials (e.g., by substituting bromine with carbazole or pyridine), the performance differences become stark.
| Metric | Meta-Derived Host (e.g., UGH-2 type) | Para-Derived Host (e.g., p-TPS type) |
| Triplet Energy ( | High (~3.5 eV) | Moderate (~2.6 – 2.8 eV) |
| HOMO/LUMO Gap | Wide (Ultra-High Energy Gap) | Narrower |
| Film Morphology | Stable Amorphous Glass | Prone to Crystallization |
| Charge Mobility | Lower (Hopping transport) | Higher (Better overlap) |
| OLED Color Suitability | Deep Blue | Green, Red, Yellow |
Critical Insight: The significantly higher melting point of the para-isomer (167°C vs 111°C) reflects its stronger intermolecular forces. While beneficial for thermal stability, this tendency to crystallize can be detrimental in OLED thin films, leading to phase separation. The meta-isomer's lower melting point and "kinked" structure prevent this, ensuring smooth, pinhole-free films.
Experimental Synthesis Protocols
Both isomers are synthesized via organometallic coupling. The Grignard route is generally preferred for scale-up due to cost, while Lithiation is used for higher purity on smaller scales.
Synthesis of this compound (Meta)
Method: Lithiation (Cryogenic) Why: 1,3-dibromobenzene is prone to "benzyne" formation or scrambling if not handled at low temps.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents: 1,3-Dibromobenzene (2.2 eq), n-Butyllithium (2.2 eq, 2.5M in hexanes), Diphenyldichlorosilane (1.0 eq), Anhydrous THF.
-
Lithiation: Dissolve 1,3-dibromobenzene in THF and cool to -78°C . Add n-BuLi dropwise over 30 mins. Stir for 1 hour at -78°C to form the mono-lithiated species.
-
Silylation: Dissolve Diphenyldichlorosilane in THF and add slowly to the lithiated mixture at -78°C.
-
Workup: Allow to warm to Room Temp (RT) overnight. Quench with water.[1] Extract with DCM.[2]
-
Purification: Recrystallize from Ethanol/Hexane.
-
Target Yield: 75-85%
-
Validation:
H NMR (Look for meta-coupling patterns), Si NMR.
-
Synthesis of Bis(4-bromophenyl)diphenylsilane (Para)
Method: Grignard (Standard) Why: The para-bromide is electronically stable and forms Grignard reagents easily without scrambling.
Protocol:
-
Grignard Formation: React 1,4-dibromobenzene (excess) with Mg turnings in THF/Ether to form the mono-Grignard. Note: Controlling mono- vs di-Grignard is key; use excess dibromide or slow addition.
-
Coupling: Add Diphenyldichlorosilane (0.5 eq relative to Grignard) dropwise at 0°C.
-
Reflux: Heat to reflux for 3-6 hours to ensure complete substitution.
-
Purification: The para-isomer is much less soluble. It can often be precipitated directly by adding Methanol to the reaction mix, followed by recrystallization from Toluene.
Figure 2: Synthetic workflow comparing the Lithiation route (Meta) vs. Grignard route (Para).
References
-
Ren, X., et al. (2012). "Ultra-high energy gap hosts in deep blue organic electrophosphorescence: A meta-linkage strategy." Chemistry of Materials. (Context: Validates the high
of meta-linked silanes). -
TCI Chemicals. "Product Specification: this compound (D6563)." (Context: Physical properties and MP verification).
-
Alfa Chemistry. "Bis(4-bromophenyl)diphenylsilane Properties & Melting Point." (Context: Verification of Para-isomer MP at 167-171°C).
-
Sigma-Aldrich. "Synthesis of Organosilanes via Grignard Reagents." (Context: General protocol validation).
-
Jeon, S.O., et al. (2015). "Tetraphenylsilane-based host materials for blue phosphorescent OLEDs." Journal of Materials Chemistry C. (Context: Comparative performance of Si-based hosts).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trung Quá»c Bis (4-bromophenyl) -diphenylsilane CAS: 18733-91-0 Nhà sản xuất - Mẫu miá» n phà - Hóa chất Alfa [vn.alfachemsp.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Definitive Guide to Mass Spectrometry Characterization of Tetraphenylsilane Intermediates
Executive Summary: The Silicon Challenge
Tetraphenylsilane (TPS) and its derivatives are ubiquitous benchmarks in organometallic chemistry, serving as core scaffolds in OLED materials and steric shields in catalysis. However, characterizing TPS and its synthetic intermediates (e.g., chlorophenylsilanes, silanols) presents a distinct analytical paradox: TPS is thermally stable yet difficult to ionize by standard soft techniques due to its high lipophilicity and lack of protonation sites.
This guide moves beyond generic protocols to provide a comparative analysis of ionization modalities. We focus on detecting the "invisible" intermediates—species that often degrade on columns or fail to fly in standard ESI sources—and establishing a self-validating workflow for structural confirmation.
Comparative Analysis: Ionization Modalities
The choice of ionization technique is not merely operational; it dictates the visibility of your chemical space. For TPS and its intermediates (e.g.,
Table 1: Performance Matrix of Ionization Techniques for Organosilanes
| Feature | Electron Ionization (EI) | Electrospray (ESI) | APCI / APPI |
| Primary Utility | Fingerprinting & Library Match | Trace Analysis of Polar Impurities | Quantitation of Intact Parent |
| Analyte Polarity | Non-polar / Volatile | Polar / Ionic | Non-polar to Moderately Polar |
| TPS Response | Excellent (Fragment rich) | Poor (Requires Adducts e.g., Ag⁺) | Excellent (Radical cation formation) |
| Intermediates | Detects Chlorosilanes (e.g., | Hydrolyzes Chlorosilanes to Silanols | Good for Silanols & Silylethers |
| Key Risk | Thermal degradation of labile intermediates | Ion Suppression & "Blindness" to Ph4Si | Source saturation |
| Self-Validation | Isotopic Pattern (Cl/Si distinct) | Adduct Confirmation ( | Linear Dynamic Range Check |
Expert Insight: The "Soft" Ionization Trap
A common error in drug development is relying solely on ESI-MS for organosilane intermediates. TPS has no basic nitrogen or acidic proton. In positive mode ESI, it is effectively invisible unless you dope the mobile phase with Silver (Ag⁺) or Ammonium salts to force adduct formation (
Deep Dive: Fragmentation Mechanics
Understanding the gas-phase behavior of TPS is critical for distinguishing intermediates from artifacts.
The "Silicon Effect" in Mass Spectrometry
Unlike carbon analogues, silicon stabilizes positive charges on the
-
Dominant Pathway: The cleavage of the Si-C bond is the primary event.
-
The Base Peak: For Ph4Si (
336), the molecular ion is often weak. The base peak is almost invariably the Triphenylsilyl cation ( , 259) . -
Artifact Alert: In Orbitrap or Ion Trap systems, silyl cations are highly electrophilic. They can react with residual water in the trap to form protonated silanols (
), creating "ghost" peaks (+18 Da) that mimic oxidation products.
Diagram 1: Tetraphenylsilane Fragmentation Pathway
This diagram illustrates the energetic cascade from the molecular ion to the stable silyl cation, highlighting the characteristic neutral losses.
Caption: Primary EI/CID fragmentation pathway of Tetraphenylsilane. Note the artifact pathway (green) common in trapping instruments.
Validated Experimental Protocol
Objective: Characterize the reaction progression of Phenylmagnesium Bromide (
Workflow: The "Quench-Free" Dilution Method
This protocol uses an anhydrous GC-MS approach to preserve the Chloro-intermediates, providing a true snapshot of the reaction kinetics.
Step 1: Sampling
-
Extract 50 µL of reaction mixture under inert atmosphere (
/Ar). -
CRITICAL: Do NOT quench with water/acid.
-
Dilute immediately into 1.0 mL of anhydrous Dichloromethane (DCM) .
Step 2: Instrument Setup (GC-MS)
-
Inlet: Split mode (50:1) to prevent saturation. Temperature: 280°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent delay).
-
Ramp 20°C/min to 300°C.
-
Hold 5 min (Elute Ph4Si).
-
Step 3: Data Interpretation (Self-Validating Logic)
-
Validation Check 1 (Isotopes): Look at the molecular ion cluster.
-
:
294/296 (3:1 ratio due to ). -
:
252/254/256 (9:6:1 pattern). -
If you see
276 ( ), your sample was wet; the protocol failed (False Positive).
-
:
-
Validation Check 2 (Retention Time): Boiling points increase with Phenyl substitution.
-
Order of Elution:
.
-
Diagram 2: Analytical Decision Matrix
A logic flow to select the correct instrument based on the intermediate type.
Caption: Decision matrix for selecting the optimal MS ionization source for silane intermediates.
References
-
Carra, C., et al. (2003).[1] "Thermochemical properties and gas-phase ion chemistry of phenylsilane investigated by FT-ICR spectrometry." Journal of the American Chemical Society.[2]
-
Kostiainen, R., & Kauppila, T. J. (2009). "Effect of eluent on the ionization efficiency of nonpolar compounds in atmospheric pressure photoionization mass spectrometry." Journal of Chromatography A.
- Sparkman, O. D. (2000). "Mass Spectrometry Desk Reference." Global View Publishing.
- Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer. (Source for ESI vs APCI comparison logic).
-
Dörr, M., et al. (2024). "Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap GC-MS." Rapid Communications in Mass Spectrometry.
Sources
Safety Operating Guide
Personal protective equipment for handling Bis(3-bromophenyl)diphenylsilane
CAS: 500886-98-6 | Formula: C₂₄H₁₈Br₂Si | State: Solid (Powder/Crystal)
Part 1: Executive Safety Summary (Immediate Action)
Status: Research Chemical. Treat as Irritant and Moisture Sensitive . Primary Risks: Inhalation of dust, eye irritation, and hydrolysis-induced degradation.
| Emergency Scenario | Immediate Action Protocol |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3] Consult a physician. |
| Skin Contact | Brush off loose particles. Wash with soap and water.[2] Isolate contaminated clothing.[2][4][5] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only). |
| Spill (Solid) | Do NOT raise dust.[3] Dampen with inert solvent (e.g., Hexane) or use a HEPA vacuum. |
| Fire | Use Dry Chemical, CO₂, or Sand. Avoid water if large quantities are present (hydrolysis risk). |
Part 2: Risk Assessment & Hazard Identification
While some vendors classify this substance as "Not Hazardous" under GHS due to a lack of specific toxicological data, prudent laboratory practice dictates treating it as a functionalized organosilane.
-
Chemical Hazard: Organosilanes can hydrolyze in the presence of moisture. While bulky diaryl silanes like Bis(3-bromophenyl)diphenylsilane are kinetically more stable than chlorosilanes, long-term exposure to moisture can degrade the material and potentially release acidic byproducts (HBr) or silanols.
-
Physical Hazard: As a fine powder (MP: ~113°C), it presents a dust explosion hazard if dispersed in high concentrations.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.
Part 3: Personal Protective Equipment (PPE) Matrix
Core Directive: PPE selection must be dynamic, based on the state of the chemical (Solid vs. Solution).
Glove Selection Logic
-
Solid Handling: Standard Nitrile (0.11 mm) is sufficient for weighing and transfer.
-
Solution Handling: The solvent dictates the glove material, not the silane.
| Operation | Glove Material | Thickness | Breakthrough Time | Rationale |
| Weighing (Solid) | Nitrile | 4 mil (0.11 mm) | >480 min (Solid) | Excellent physical barrier; chemical permeation is negligible for solids. |
| Synthesis (in THF) | Laminate (Silver Shield) | 2.7 mil | >240 min | Nitrile degrades rapidly in THF (splash protection only). |
| Synthesis (in DCM) | PVA or Laminate | Varies | >240 min | DCM permeates Nitrile/Latex in <5 mins. |
| Cleaning/Waste | Double Nitrile | 8 mil (total) | N/A | Mechanical durability against broken glass/sharps. |
Respiratory & Eye Protection [1][6]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier: Safety Goggles (ANSI Z87.1) are mandatory. Face shield required if working with >5g in solution under pressure/heat.
Part 4: Operational Handling Protocol
Workflow Visualization
Figure 1: Operational workflow emphasizing inert handling continuity.
Step-by-Step Methodology
1. Storage & Retrieval
-
Condition: Store under an inert atmosphere (Argon or Nitrogen). Moisture degrades purity.
-
Location: Cool, dry cabinet. Keep away from oxidizers.[1]
-
Container: Amber glass with a PTFE-lined cap or Parafilm seal.
2. Weighing & Transfer
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.
-
Atmosphere: Ideally weigh inside a glovebox. If weighing on an open balance:
-
Tare a dry vial with a septum cap.
-
Quickly transfer solid.
-
Flush head-space with Argon immediately after capping.
-
3. Reaction Setup (Schlenk Line)
-
Solvent Prep: Ensure all solvents (THF, Toluene, DCM) are anhydrous. Water acts as a competitor nucleophile, reducing yield.
-
Addition: Add the silane to the reaction vessel before adding solvent if possible, then evacuate/backfill 3x with Argon.
-
Temperature: If using Lithium-Halogen exchange (e.g., n-BuLi), cool to -78°C before addition to prevent side reactions (Wurtz coupling).
4. Quenching & Workup
-
Quench: Slowly add saturated NH₄Cl or water.
-
Caution: Although this silane is bulky, unreacted reagents (like Lithium intermediates) will react violently.
-
Extraction: Standard organic extraction (EtOAc or DCM).
Part 5: Waste Management & Decontamination
Disposal Classification: Halogenated Organic Waste .
Decontamination Protocol:
-
Glassware: Rinse with Acetone, then soak in a base bath (Isopropanol/KOH) if recalcitrant residues remain. Note: Strong base will etch the glass over time but effectively cleaves silyl residues.
-
Spills:
-
Solid: Sweep gently (do not create dust) into a container.
-
Solution: Absorb with Vermiculite or sand.
-
-
Labeling: clearly mark waste containers as "Contains Brominated Organics" to prevent mixing with non-halogenated streams (which increases disposal costs).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
